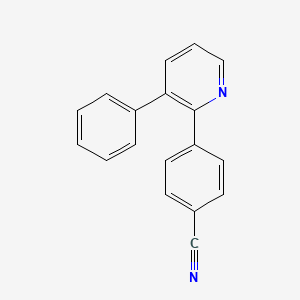
4-(3-Phenylpyridin-2-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Phenylpyridin-2-yl)benzonitrile is an organic compound with the molecular formula C18H12N2 It is a derivative of benzonitrile and features a phenylpyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylpyridin-2-yl)benzonitrile typically involves the reaction of 3-phenylpyridine with benzonitrile under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 3-phenylpyridine is reacted with a boronic acid derivative of benzonitrile in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Phenylpyridin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-(3-Phenylpyridin-2-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: It may be used in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 4-(3-Phenylpyridin-2-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile: A simpler nitrile compound with similar reactivity.
3-Phenylpyridine: Shares the phenylpyridine moiety but lacks the nitrile group.
4-Cyanopyridine: Contains a nitrile group attached to a pyridine ring.
Uniqueness
4-(3-Phenylpyridin-2-yl)benzonitrile is unique due to the combination of the phenylpyridine moiety and the nitrile group, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C18H12N2 |
|---|---|
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
4-(3-phenylpyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C18H12N2/c19-13-14-8-10-16(11-9-14)18-17(7-4-12-20-18)15-5-2-1-3-6-15/h1-12H |
Clave InChI |
LWJXPGIRKAVBMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N=CC=C2)C3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


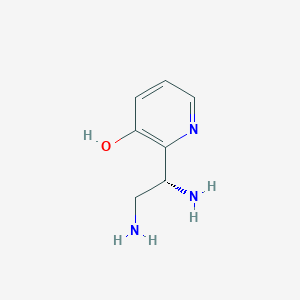
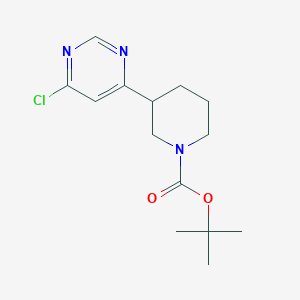


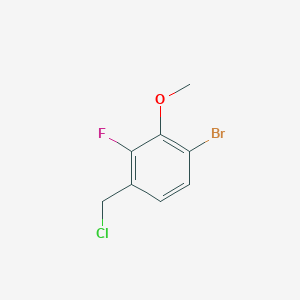
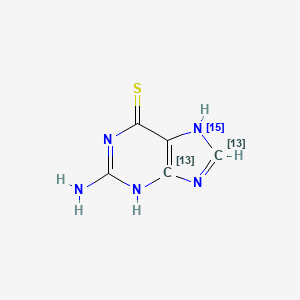


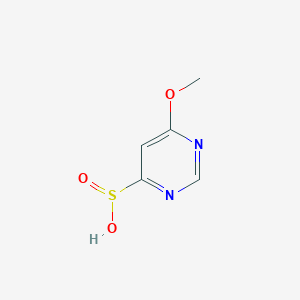
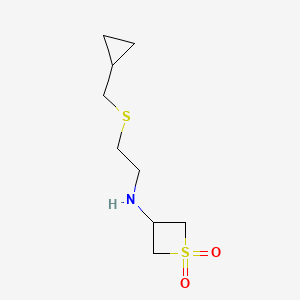
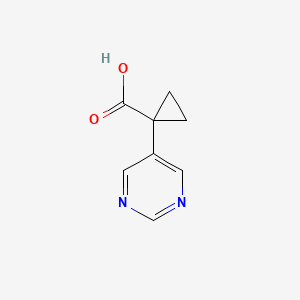
![2-(Aminomethyl)-6-chlorobenzo[b]thiophen-3-ol](/img/structure/B12952145.png)
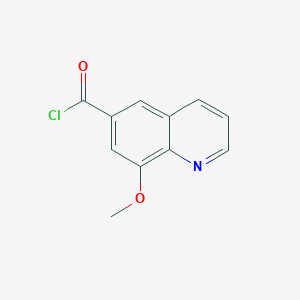
![(1R,5R)-tert-Butyl 8-oxo-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12952154.png)
